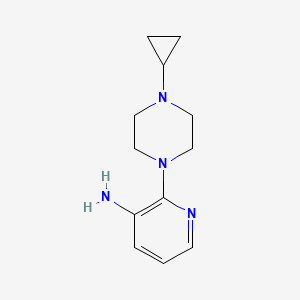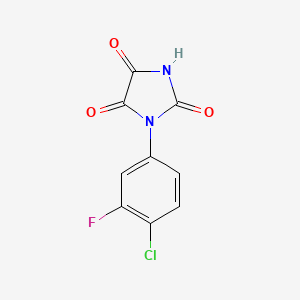
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine
Vue d'ensemble
Description
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine is a chemical compound with a complex structure that includes a pyrazine ring substituted with a chlorine atom, a methyl group, and an oxan-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine typically involves multi-step organic reactions One common method includes the reaction of pyrazine derivatives with appropriate chlorinating agents to introduce the chlorine atom at the desired position
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Applications De Recherche Scientifique
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine: shares similarities with other pyrazine derivatives, such as 3-chloro-N-methylpyrazin-2-amine and N-methyl-N-(oxan-4-yl)pyrazin-2-amine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-chloro-N-methyl-N-(oxan-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14(8-2-6-15-7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTQYPRYBIQPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid](/img/structure/B1464500.png)

![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)

![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)
![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)
![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)

![3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol](/img/structure/B1464513.png)



